3-(4-(Pentafluorosulfanyl)phenoxy)propane-1,2-diol
Overview
Description
3-(4-(Pentafluorosulfanyl)phenoxy)propane-1,2-diol is a chemical compound with the molecular formula C9H11F5O3S and a molecular weight of 294.24 g/mol . It is available for purchase for pharmaceutical testing .
Molecular Structure Analysis
The molecular structure of 3-(4-(Pentafluorosulfanyl)phenoxy)propane-1,2-diol consists of a propane-1,2-diol moiety linked to a 4-(pentafluorosulfanyl)phenoxy group . The exact 3D conformation of the molecule would depend on the spatial arrangement of these groups and the presence of any chiral centers.Scientific Research Applications
Synthesis of Metoprolol EP Impurity D
- Scientific Field : Pharmaceutical Chemistry
- Summary of the Application : The compound “3-[4-(2-methoxyethyl)phenoxy]propane-1,2-diol” is used in the synthesis of Metoprolol EP Impurity D . Metoprolol is a selective β1 receptor blocker used to treat high blood pressure, chest pain, and conditions involving an abnormally fast heart rate .
- Methods of Application or Experimental Procedures : The synthesis of this compound was accomplished starting from 4-(2-methoxyethyl)phenol in two steps via KOH-mediated substitution with epichlorohydrin and then H2SO4 catalyzed hydrolysis of the formed epoxide .
- Results or Outcomes : The successful synthesis and characterization of metoprolol EP Impurity D was reported .
Anti-Inflammatory Effects
- Scientific Field : Pharmacology
- Summary of the Application : A compound similar to the one you mentioned, “3-(4-(tert-Octyl)phenoxy)propane-1,2-diol”, has been studied for its anti-inflammatory effects .
- Methods of Application or Experimental Procedures : The compound was synthesized and tested in vitro using lipopolysaccharide-treated macrophages and several in vivo inflammatory models such as dextran sodium sulphate (DSS)-induced colitis, EtOH/HCl-induced gastritis, and arachidonic acid-induced ear oedema .
- Results or Outcomes : The compound showed significant anti-inflammatory activity, inhibiting the production of prostaglandin E2 at the transcriptional level by suppression of Syk/NF-κB, IKKε/IRF-3, and p38/AP-1 pathways in lipopolysaccharide (LPS)-activated RAW264.7 cells and peritoneal macrophages . It also ameliorated inflammatory symptoms in colitis, gastritis, and ear oedema models .
Ultrasound-assisted Synthesis
- Scientific Field : Organic Chemistry
- Summary of the Application : The compound “3-[4-(2-methoxyethyl)phenoxy]propane-1,2-diol” has been synthesized using an ultrasound-assisted method . This method is considered a part of green chemistry due to its efficiency and environmental friendliness .
- Methods of Application or Experimental Procedures : The synthesis of this compound was accomplished starting from 4-(2-methoxyethyl)phenol in two steps via KOH-mediated substitution with epichlorohydrin and then H2SO4 catalyzed hydrolysis of the formed epoxide . The process was assisted by ultrasonic waves .
- Results or Outcomes : The successful synthesis and characterization of the compound was reported .
Green Chemistry
- Scientific Field : Organic Chemistry
- Summary of the Application : The compound “3-[4-(2-methoxyethyl)phenoxy]propane-1,2-diol” has been synthesized using an ultrasound-assisted method . This method is considered a part of green chemistry due to its efficiency and environmental friendliness .
- Methods of Application or Experimental Procedures : The synthesis of this compound was accomplished starting from 4-(2-methoxyethyl)phenol in two steps via KOH-mediated substitution with epichlorohydrin and then H2SO4 catalyzed hydrolysis of the formed epoxide . The process was assisted by ultrasonic waves .
- Results or Outcomes : The successful synthesis and characterization of the compound was reported .
properties
IUPAC Name |
3-[4-(pentafluoro-λ6-sulfanyl)phenoxy]propane-1,2-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F5O3S/c10-18(11,12,13,14)9-3-1-8(2-4-9)17-6-7(16)5-15/h1-4,7,15-16H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOHRSRMBQSIGLR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCC(CO)O)S(F)(F)(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F5O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-(Pentafluorosulfanyl)phenoxy)propane-1,2-diol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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